2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
2-(Furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a benzothiazepinone derivative featuring a furan ring at position 2 and a 4-nitrobenzyl group at position 3. Its synthesis typically involves Knoevenagel condensation, cyclization, and N-alkylation steps, yielding a seven-membered thiazepine ring fused to a benzene moiety . The crystal structure (determined via SHELX software ) reveals key interactions between the nitro group and the benzothiazepinone core, which may influence its binding to the GSK-3β allosteric site .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-nitrophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-20-12-19(17-5-3-11-26-17)27-18-6-2-1-4-16(18)21(20)13-14-7-9-15(10-8-14)22(24)25/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFDGQRVHCDECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound belonging to the thiazepine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazepine ring fused with a furan moiety and a nitrobenzyl substituent. The structural conformation plays a significant role in its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the thiazepine class exhibit significant anticancer properties. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound effectively induces apoptosis in human cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 and CDK4 .
GSK-3β Inhibition
The compound has also been studied as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in several diseases including diabetes and Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that modifications in the nitrobenzyl group can enhance GSK-3β inhibitory activity. The compound's ability to inhibit GSK-3β suggests its potential in treating neurodegenerative disorders .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. Studies indicate that the compound disrupts bacterial cell membranes and inhibits protein synthesis, making it a candidate for further development as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazepine ring structure allows for various interactions with enzymes and receptors:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : As a GSK-3β inhibitor, it alters cellular signaling pathways involved in cell growth and survival.
- Membrane Disruption : Its antimicrobial action is linked to structural interactions with bacterial membranes leading to cell lysis.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzothiazepinone Derivatives
- Positional Isomerism : The 4-nitrobenzyl group in the target compound contrasts with the 2-nitrobenzyl substituent in its isomer (). The ortho-nitro substitution may reduce steric hindrance but alter electronic interactions with GSK-3β .
Pharmacological Analogs: Diltiazem-Related Compounds
Diltiazem, a clinically used benzothiazepine calcium channel blocker, shares structural motifs with the target compound. Key differences include:
Table 2: Pharmacological Activity Comparison
*Reported for a structurally similar compound (5-benzyl-2-(furan-2-yl) analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
